molecular formula C11H11N3OS B12639782 N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide CAS No. 918813-25-9

N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide

Cat. No.: B12639782
CAS No.: 918813-25-9
M. Wt: 233.29 g/mol
InChI Key: FMKJVZUAIRIJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide is an organic compound that belongs to the class of thiazolidines This compound is characterized by the presence of a thiazolidine ring, a carboxamide group, and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide typically involves the reaction of 3-cyanophenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is carried out in a solvent such as dimethylbenzene, under nitrogen protection, and at mild temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the potential toxicity of some reagents involved.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide stands out due to its unique thiazolidine ring structure combined with a cyanophenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

918813-25-9

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

N-(3-cyanophenyl)-1,3-thiazolidine-3-carboxamide

InChI

InChI=1S/C11H11N3OS/c12-7-9-2-1-3-10(6-9)13-11(15)14-4-5-16-8-14/h1-3,6H,4-5,8H2,(H,13,15)

InChI Key

FMKJVZUAIRIJQT-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1C(=O)NC2=CC=CC(=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.